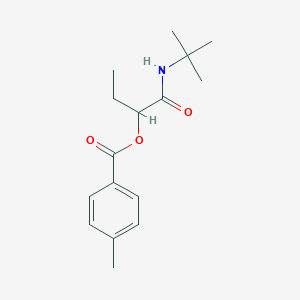
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate is an organic compound that features a tert-butylamino group, a ketone, and a methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate typically involves the reaction of tert-butylamine with a suitable precursor, such as a butanone derivative, followed by esterification with 4-methylbenzoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the process. For example, the use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microreactor technology can enhance the efficiency and sustainability of the production process, making it more suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with biological receptors, while the ketone and ester groups can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: Shares the tert-butyl group but lacks the amino and ester functionalities.
4-Methylbenzoic acid: Contains the methylbenzoate moiety but lacks the tert-butylamino and ketone groups.
tert-Butylamine: Contains the tert-butylamino group but lacks the ketone and ester functionalities.
Propriétés
Numéro CAS |
83859-72-7 |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
[1-(tert-butylamino)-1-oxobutan-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C16H23NO3/c1-6-13(14(18)17-16(3,4)5)20-15(19)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3,(H,17,18) |
Clé InChI |
BVXMOKMBUPXOJY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC(C)(C)C)OC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



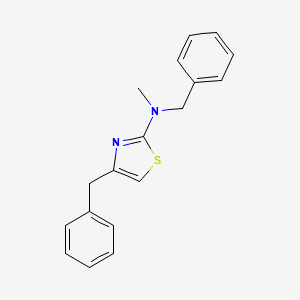
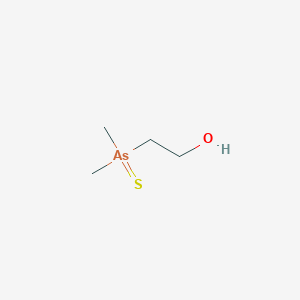
![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
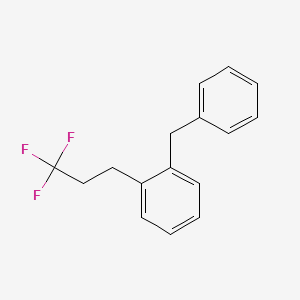
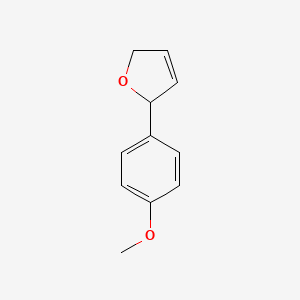
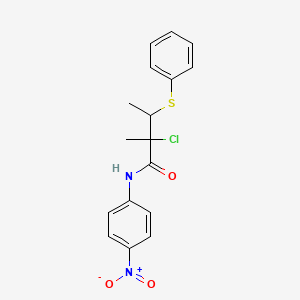
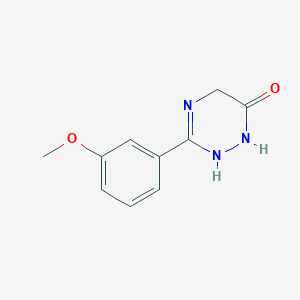
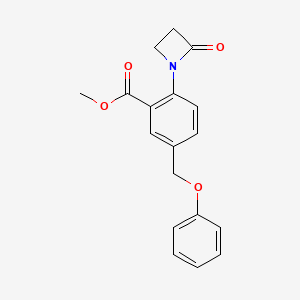

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
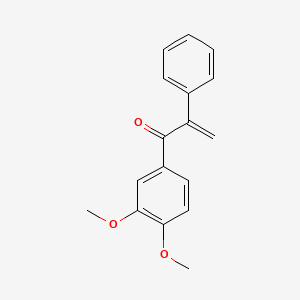
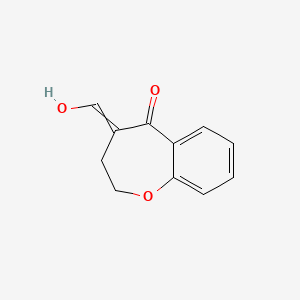
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
